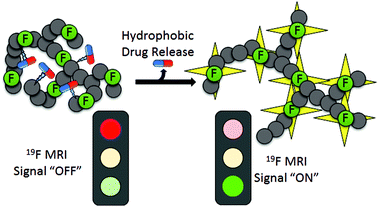Switchable 19F MRI polymer theranostics: towards in situ quantifiable drug release†
Polymer Chemistry Pub Date: 2017-04-20 DOI: 10.1039/C7PY00345E
Abstract
A switchable polymeric 19F magnetic resonance imaging (MRI) contrast agent was synthesised whereby the transverse (T2) relaxation times increased as a therapeutic was released from a hyperbranched polymer (HBP) scaffold. The HBP comprised of poly(ethyleneglycol) monomethyl ether methacrylate (PEGMA), a fluorinated monomer (trifluoroethyl acrylate), and a suitable monomer for post-conjugation of a drug molecule. Three different hydrophobic drugs were investigated during design of the theranostic; doxorubicin (DOX) and docetaxel (DTX) were conjugated to the HBPs through an acid-cleavable hydrazone linkage, while camptothecin (CPT) was integrated into the HBP via polymerisation of a self-immolative disulphide-linked monomer. 19F NMR relaxometry measurements showed that the increase in hydrophobicity caused by the incorporation of the therapeutic drug led to a decrease in 19F T2 relaxation times and decrease in image intensity. However, upon drug release, the hydrophobicity of the HBP decreased which in turn led to improved mobility of the fluorinated moieities. This was manifest in a restoration of longer 19F T2 relaxation times and an increased image intensity compared to the drug-loaded polymer. This work provides a basis for a MRI contrast agent capable of quantifying in situ drug release.


Recommended Literature
- [1] Microfluidic PDMS on paper (POP) devices†
- [2] Assessing the true power of bifacial perovskite solar cells under concurrent bifacial illumination†
- [3] Advancements in artificial micro/nanomotors for nucleic acid biosensing: a review of recent progress
- [4] A large, X-shaped polyoxometalate [As6Fe7Mo22O98]25− assembled from [AsMo7O27]9− and [FeMo4O19]11− moieties†
- [5] Stille cross-coupling of secondary and tertiary α-(trifluoromethyl)-benzyl chlorides with allylstannanes†
- [6] Natural product ‘legal highs’
- [7] The mechanistic and evolutionary basis of stereospecificity for hydrogen transfers in enzyme-catalysed processes
- [8] Reissert compounds studies: generation and reaction of the Reissert anion at room temperature
- [9] Structural and electronic properties of Li8ZrO6 and its CO2 capture capabilities: an ab initio thermodynamic approach
- [10] The effect of viscosity and surface tension on inkjet printed picoliter dots†










